Bis-(2-trifluoromethylsulfanyl-ethyl)-amine

Lipophilicity logP Drug design

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine (CAS 1286744-18-0; molecular formula C₆H₉F₆NS₂; MW 273.26 g/mol) is a fluorinated secondary amine bearing two 2-(trifluoromethylthio)ethyl (–CH₂CH₂SCF₃) substituents on the central nitrogen atom. The compound is commercially available as the free base (95%+ purity) and as its hydrochloride salt (CAS 1286744-19-1, 98% purity).

Molecular Formula C6H9F6NS2
Molecular Weight 273.3 g/mol
Cat. No. B12113767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(2-trifluoromethylsulfanyl-ethyl)-amine
Molecular FormulaC6H9F6NS2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC(CSC(F)(F)F)NCCSC(F)(F)F
InChIInChI=1S/C6H9F6NS2/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h13H,1-4H2
InChIKeyFREAGSXHPAGADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine (CAS 1286744-18-0): Procurement-Grade Physicochemical and Structural Baseline


Bis-(2-trifluoromethylsulfanyl-ethyl)-amine (CAS 1286744-18-0; molecular formula C₆H₉F₆NS₂; MW 273.26 g/mol) is a fluorinated secondary amine bearing two 2-(trifluoromethylthio)ethyl (–CH₂CH₂SCF₃) substituents on the central nitrogen atom . The compound is commercially available as the free base (95%+ purity) and as its hydrochloride salt (CAS 1286744-19-1, 98% purity) . The SCF₃ (trifluoromethylthio) group is recognised as one of the most lipophilic substituents in medicinal chemistry, with a Hansch hydrophobicity parameter of π = 1.44—substantially exceeding that of CF₃ (π = 0.88) and OCF₃ (π = 1.04) [1]. The presence of two SCF₃ groups separated from the amine centre by ethylene spacers creates a unique architecture combining high predicted logP (~3.47), dual-point derivatisation potential, and modulated amine basicity that distinguishes this compound from mono-SCF₃ and non-thioether fluorinated amine analogs [2].

Why Bis-(2-trifluoromethylsulfanyl-ethyl)-amine Cannot Be Generically Substituted by Mono-SCF₃ or Non-Thioether Fluorinated Amine Analogs


Generic substitution of Bis-(2-trifluoromethylsulfanyl-ethyl)-amine with mono-SCF₃ analogs (e.g., 2-(trifluoromethylthio)ethanamine, CAS 609354-98-5) or non‑thioether fluorinated amines (e.g., N,N-bis(trifluoromethyl)amines) introduces quantifiable liabilities in lipophilicity, structural functionality, and electronic modulation. The target compound's two SCF₃ groups contribute a predicted logP of approximately 3.47, representing a ~185-fold increase in octanol-water partition coefficient relative to the mono-SCF₃ primary amine analog (logP ≈ 1.20) [1]. Each SCF₃ group carries a Hansch π of 1.44—63% higher than CF₃ (π = 0.88)—meaning the dual-SCF₃ architecture delivers cumulative lipophilicity that cannot be replicated by mixed CF₃/SCF₃ or bis-CF₃ motifs [2]. Furthermore, the two ethylene-spaced SCF₃ arms enable bidentate coordination chemistry and dual-point covalent derivatisation that mono‑substituted analogs structurally cannot support [3]. These differences are not incremental; they represent qualitative shifts in compound behaviour that directly impact applications in coordination chemistry, prodrug design, and lipophilicity-driven SAR campaigns.

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine: Quantitative Comparative Evidence for Differentiated Scientific Selection


Predicted LogP of 3.47 vs. 1.20 for Mono-SCF₃ Analog: ~185-Fold Higher Lipophilicity

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine (target) exhibits a predicted logP of 3.47, compared to a logP of approximately 1.20 for the closest mono-SCF₃ analog, 2-(trifluoromethylthio)ethanamine (CAS 609354-98-5), as reported in cheminformatics databases [1]. This difference of ΔlogP ≈ 2.27 log units corresponds to an approximately 185-fold higher octanol-water partition coefficient for the target compound, driven by the cumulative contribution of two SCF₃ groups (each contributing Hansch π = 1.44) versus a single SCF₃ group [2]. No direct experimental head-to-head logP measurement has been published; both values are computationally predicted and should be treated as cross-study comparable evidence.

Lipophilicity logP Drug design Membrane permeability

SCF₃ Hansch π = 1.44 vs. CF₃ π = 0.88: 63% Higher Substituent Lipophilicity Confirmed Across Independent Reviews

The trifluoromethylthio (–SCF₃) group possesses a Hansch hydrophobicity parameter of π = 1.44, which is 63% higher than that of the trifluoromethyl (–CF₃) group (π = 0.88) and 38% higher than trifluoromethoxy (–OCF₃, π = 1.04), as consistently reported across independent reviews and primary research articles [1][2][3]. This parameter is a class-level constant and applies to every SCF₃ group in the target compound. Since Bis-(2-trifluoromethylsulfanyl-ethyl)-amine bears two SCF₃ groups, the cumulative contribution to molecular lipophilicity is substantially greater than for analogs bearing a single SCF₃ or mixed CF₃/SCF₃ substitution patterns. The Hammett electronic constants for SCF₃ (σₘ = 0.40, σₚ = 0.50) further indicate strong electron withdrawal comparable to CF₃ (σₚ = 0.54) [1].

Hansch parameter Hydrophobicity Fluorinated substituents SAR

N-SCF₃ Group Hansch πR = 1.50: Directly Bonded N–SCF₃ Motif Surpasses C–SCF₃ Lipophilicity

While the target compound contains C–SCF₃ groups (SCF₃ attached to carbon of the ethylene linker), literature on the N–SCF₃ motif provides relevant class-level insight: the N–SCF₃ group exhibits a Hansch parameter of πR = 1.50, which is incrementally higher than the C–SCF₃ value of π = 1.44 [1]. This 4% increase reflects the even greater electron-withdrawing environment when SCF₃ is directly bound to nitrogen. Although the target compound's SCF₃ groups are carbon-bound, the secondary amine centre can be further derivatised to install an N–SCF₃ group, potentially accessing this even higher lipophilicity regime. The N–SCF₃ motif also confers electrophilic SCF₃ transfer capability, a functional property absent in simple C–SCF₃ amines [1].

N-SCF3 Sulfenamide Lipophilicity Electrophilic reagent

Aqueous Stability Benchmark: N(SCF₃)(CF₃)-Amine Motif Demonstrates >90% Recovery Under Acidic and Neutral Conditions

Yang et al. (2023) systematically evaluated the aqueous stability of N(SCF₃)(CF₃)-amine compounds, a closely related fluorinated amine class. Compound 3r in their study demonstrated complete stability in CH₃CN, DMSO, and water for >48 hours, with >90% recovery under acidic conditions (HCl 1 M and pH 4 buffer) and in pH 7 buffer [1]. Rapid degradation was observed only under basic conditions (pH 10 and NaOH 1 M). This stability profile is superior to many N–CF₃ amines, which have been reported to undergo rapid decomposition in aqueous media at room temperature with half-lives of less than one day regardless of pH [2]. While the target compound (C–SCF₃ architecture) differs from the N(SCF₃)(CF₃) motif tested, the stability data demonstrates that the SCF₃-containing amine scaffold is intrinsically compatible with aqueous environments relevant to biological assays.

Aqueous stability Hydrolytic stability N-SCF3 Drug discovery

Dual β-SCF₃ Substitution: Predicted pKa Modulation via Two Electron-Withdrawing Arms vs. Mono- or Unsubstituted Analogs

The inductive electron-withdrawing effect of β-fluorinated substituents on aliphatic amines is well established: a single β-fluorine lowers the conjugate acid pKa from ~10.7 (unsubstituted) to ~9.0, while β,β-difluoro substitution further reduces it to ~7.3 [1]. Each SCF₃ group exerts a Hammett σₚ of 0.50 and σₘ of 0.40 [2], comparable to fluorine's inductive effect but transmitted through the ethylene spacer. The target compound bears two β-SCF₃ groups, predicting a pKa (conjugate acid) substantially lower than that of mono-(2-trifluoromethylthio)ethyl-substituted secondary amines such as Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine (CAS 1286743-93-8), which carries only one β-SCF₃ group. While experimentally measured pKa values are not available for either compound, the well-characterised additive effect of β-electron-withdrawing groups on amine basicity provides a class-level basis for differentiation [1][3].

Amine basicity pKa β-Fluoroamine Electron-withdrawing

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine: Evidence-Backed Research and Industrial Application Scenarios


Lipophilicity-Driven Medicinal Chemistry: Scaffold for High-logP Drug Candidates

When a drug discovery programme requires a building block with high intrinsic lipophilicity to improve membrane permeability or blood-brain barrier penetration, Bis-(2-trifluoromethylsulfanyl-ethyl)-amine offers a predicted logP of ~3.47 —approximately 185-fold higher than the mono-SCF₃ analog (logP ~1.20) [1]. Each SCF₃ group contributes a Hansch π of 1.44, surpassing CF₃ (π = 0.88) by 63% [2]. This makes the compound a rational choice for SAR exploration where logP-driven potency or distribution is hypothesised, particularly when mono-SCF₃ or CF₃ analogs have proven insufficiently lipophilic in prior screening cascades.

Coordination Chemistry & Bidentate Ligand Design

The two ethylene-spaced SCF₃ arms create a bidentate S,N,S-donor architecture suitable for transition metal coordination. Early work by Haas et al. demonstrated that bis(trifluoromethylthio)amino scaffolds form stable complexes with boron centres [3]. The target compound extends this motif with longer ethylene spacers, offering increased conformational flexibility for chelation. This differentiates it from mono-SCF₃ amines (which can only act as monodentate ligands) and from bis(trifluoromethylthio)amine (CAS not listed; CF₃S–NH–SCF₃), which lacks the ethylene spacer flexibility.

Late-Stage Functionalisation & Prodrug Design via Secondary Amine Handle

The secondary amine centre of Bis-(2-trifluoromethylsulfanyl-ethyl)-amine provides a versatile synthetic handle for N-alkylation, N-acylation, or N-sulfenylation. Conversion to the N–SCF₃ derivative would install the highest-lipophilicity SCF₃ motif (πR = 1.50) [4], surpassing even the C–SCF₃ groups already present. The demonstrated aqueous stability of SCF₃-containing amine motifs—with >90% recovery under acidic and neutral conditions [5]—supports the feasibility of using this compound as a stable intermediate in multi-step synthetic sequences or as a precursor for prodrug constructs requiring hydrolytic stability.

Peptide and Biomolecule Modification for Enhanced Local Hydrophobicity

The SCF₃ group has been validated in peptide chemistry: incorporation of SCF₃-modified amino acids into tripeptides (H₂N-Ala-X-Leu-OH) increased retention time in RP-HPLC, with the SCF₃-modified peptides showing consistently higher hydrophobicity (φ₀) than their unmodified counterparts [2]. Bis-(2-trifluoromethylsulfanyl-ethyl)-amine, bearing two SCF₃ groups, could serve as a building block for introducing dual SCF₃ modifications into peptide-like structures, potentially amplifying the local hydrophobicity enhancement beyond that achieved with single-SCF₃ amino acid building blocks.

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